(2S)-2-(trideuteriomethyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(trideuteriomethyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 105.151. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2S)-2-(trideuteriomethyl)butanoic acid is a chiral compound and a deuterated derivative of butanoic acid. Its unique isotopic labeling with deuterium allows it to serve as a valuable tool in biological research, particularly in tracing metabolic pathways and studying enzyme interactions. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

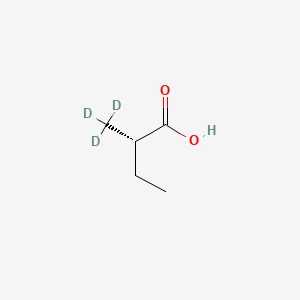

The compound is characterized by its chiral center at the second carbon atom and the presence of a trideuteriomethyl group. The structural formula can be represented as follows:

This isotopic substitution can significantly influence the compound's physical and chemical properties, including its stability and metabolic pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Isotopic Labeling : The incorporation of deuterium allows researchers to trace the compound within biological systems. This is particularly useful in metabolic studies where the fate of the compound needs to be monitored.

- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets. Chiral compounds often exhibit different biological activities compared to their non-chiral counterparts.

Applications in Research

This compound has several notable applications:

- Metabolic Tracing : Researchers utilize this compound to track metabolic pathways in cells and organisms, providing insights into how it is utilized or broken down within biological systems.

- Analytical Chemistry : It serves as an isotope-labeled internal standard in mass spectrometry, allowing for accurate quantification of structurally similar unlabeled molecules.

- Drug Development : Understanding the interactions of this compound with various enzymes or receptors can aid in drug design and development.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Butanoic Acid | CH₃(CH₂)₂COOH | Non-deuterated; common fatty acid |

| 2-Methylbutanoic Acid | CH₃C(CH₃)(CH₂)COOH | Branched structure; different metabolic pathways |

| 3-Hydroxybutanoic Acid | CH₃C(OH)(CH₂)COOH | Contains hydroxyl group; involved in energy metabolism |

| 3-Deuteriobutanoic Acid | CD₃(CH₂)₂COOH | Deuterated butanoic acid; similar properties |

The presence of the trideuteriomethyl group distinguishes this compound from these compounds, offering unique insights into its behavior due to isotopic effects.

Case Studies and Research Findings

Recent studies have demonstrated the utility of this compound in various settings:

- Metabolic Pathway Elucidation : A study utilized this compound to trace its incorporation into downstream metabolites, providing detailed insights into metabolic pathways involved in energy production.

- Enzyme Interaction Studies : Research focused on how deuterated compounds like this compound influence enzyme kinetics. The presence of deuterium was shown to alter reaction rates, providing valuable data for understanding enzyme mechanisms.

- Safety and Toxicity Assessments : Investigations into potential toxicity revealed that while butyric acid derivatives can cause gastrointestinal lesions upon high-dose exposure, this compound exhibited a favorable safety profile under controlled conditions .

Propiedades

IUPAC Name |

(2S)-2-(trideuteriomethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-ZGUYUIOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857998 |

Source

|

| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346617-08-0 |

Source

|

| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.